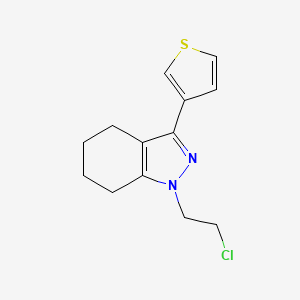

![molecular formula C10H10N2S2 B1479858 3-(Thiophène-3-yl)-1,4,6,7-tétrahydrothiopyrano[4,3-c]pyrazole CAS No. 2098051-39-7](/img/structure/B1479858.png)

3-(Thiophène-3-yl)-1,4,6,7-tétrahydrothiopyrano[4,3-c]pyrazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, which include “3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole”, often involves the cycloaddition of N-isocyanoiminotriphenylphosphorane and terminal alkynes in the presence of a catalyst . Another method involves the one-pot condensation of carbonyl compounds and hydrazine monohydrochloride in the presence of oxygen .Applications De Recherche Scientifique

Activité antimicrobienne

Les dérivés du pyrazole ont été étudiés pour leurs propriétés antimicrobiennes contre diverses bactéries et champignons. Ils ont montré d'excellentes activités par rapport aux médicaments antibactériens et antifongiques standard .

Propriétés anti-inflammatoires et analgésiques

Les dérivés du thiophène, qui sont structurellement liés à votre composé, ont démontré des activités analgésiques et anti-inflammatoires. Cela suggère des applications potentielles dans la gestion de la douleur et le contrôle de l'inflammation .

Effets antihypertenseurs

Certains dérivés du thiophène présentent une activité antihypertensive, indiquant leur utilisation dans la gestion des conditions d'hypertension artérielle .

Activité antitumorale

Il existe des preuves d'activité antitumorale dans certains dérivés du thiophène, ce qui suggère des applications dans la recherche et le traitement du cancer .

Inhibition de la corrosion

Les composés du thiophène ont été utilisés comme inhibiteurs de la corrosion des métaux, ce qui pourrait être une application industrielle à explorer .

Science des matériaux

En science des matériaux, les dérivés du thiophène sont utilisés dans la fabrication de diodes électroluminescentes (LED), ce qui suggère un rôle dans la fabrication de dispositifs électroniques .

Orientations Futures

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . The design and discovery of non-traditional, efficient, and safe chemical classes of agents are the prime targets in contemporary medicinal chemistry .

Mécanisme D'action

Target of Action

Thiophene and its substituted derivatives, which include this compound, have been reported to possess a wide range of therapeutic properties . They have diverse applications in medicinal chemistry and material science, showing effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It is known that thiophene derivatives can interact with multiple receptors, which can be beneficial in developing new useful derivatives . The interaction of the compound with its targets can lead to changes in cellular processes, potentially leading to the therapeutic effects observed.

Biochemical Pathways

It is known that pyrazolines, a class of compounds to which this compound belongs, have been linked to the inhibition of mao-a, a target for the management of depressive disorders

Pharmacokinetics

It is known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water , which may influence its bioavailability and distribution.

Result of Action

Given the wide range of therapeutic properties associated with thiophene derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level, potentially influencing a variety of biological and physiological functions.

Analyse Biochimique

Biochemical Properties

3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase . Additionally, it can bind to proteins involved in cell signaling, such as kinases, thereby modulating their activity and affecting downstream signaling pathways . The interactions between 3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole and these biomolecules are primarily mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Cellular Effects

3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been observed to induce apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and inhibition of cell proliferation . Furthermore, 3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole influences cellular metabolism by modulating the activity of metabolic enzymes, resulting in changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of 3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole involves several key processes. This compound binds to specific biomolecules, such as enzymes and receptors, through various interactions, including hydrogen bonding and hydrophobic interactions . By binding to these targets, 3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can inhibit or activate their activity, leading to downstream effects on cellular processes. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole have been studied over various time periods. This compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that prolonged exposure to 3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole can lead to sustained inhibition of inflammatory pathways and persistent changes in gene expression . These temporal effects highlight the potential of this compound for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole vary with different dosages in animal models. At low doses, this compound has been shown to exert anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits of 3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole are maximized at intermediate doses, while higher doses lead to increased toxicity .

Metabolic Pathways

3-(Thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites

Propriétés

IUPAC Name |

3-thiophen-3-yl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S2/c1-3-13-5-7(1)10-8-6-14-4-2-9(8)11-12-10/h1,3,5H,2,4,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFZMONLHNYZML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC2=C1NN=C2C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

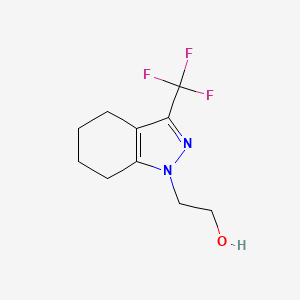

![1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479775.png)

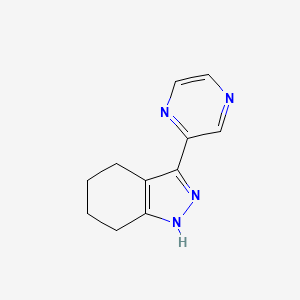

![1-Methyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479776.png)

![2-(3-(pyridin-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479778.png)

![2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B1479781.png)

![Methyl 2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate 5,5-dioxide](/img/structure/B1479782.png)

![3-(Hydroxymethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479784.png)

![3-(Hydroxymethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479786.png)

![1-Ethyl-3-(pyrazin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479789.png)

![1-Methyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479792.png)

![3-Phenyl-1-(prop-2-yn-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479794.png)

![1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479797.png)